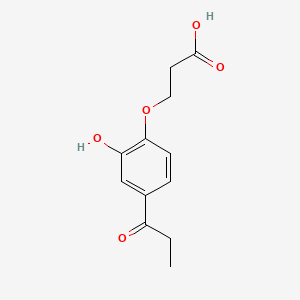
Propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)-
描述
Propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)- is an organic compound with a complex structure that includes a propanoic acid moiety and a phenoxy group substituted with hydroxy and oxopropyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
属性
CAS 编号 |
137150-49-3 |
|---|---|
分子式 |
C12H14O5 |
分子量 |
238.24 g/mol |
IUPAC 名称 |
3-(2-hydroxy-4-propanoylphenoxy)propanoic acid |
InChI |
InChI=1S/C12H14O5/c1-2-9(13)8-3-4-11(10(14)7-8)17-6-5-12(15)16/h3-4,7,14H,2,5-6H2,1H3,(H,15,16) |
InChI 键 |
IWFMBEADTWZVJP-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC(=C(C=C1)OCCC(=O)O)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)- typically involves the reaction of phenol derivatives with propanoic acid derivatives under controlled conditions. One common method includes the reaction of 2-hydroxy-5-(1-oxopropyl)phenol with propanoic acid in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants, making the process efficient and cost-effective. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications .
化学反应分析
Types of Reactions
Propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxopropyl group can be reduced to form an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxopropyl group can produce an alcohol .
科学研究应用
Propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and rubber additives.
作用机制
The mechanism of action of propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The hydroxy and oxopropyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways .
相似化合物的比较
Similar Compounds
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: This compound has a similar structure but with a methoxy group instead of an oxopropyl group.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: This compound features a benzene ring with tert-butyl groups and a hydroxy group.
Uniqueness
Propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


